- Studies on synthesis and antihypertensive activity of amlodipine derivatives, Zhongguo Yaoke Daxue Xuebao, 2001, 32(6), 412-417

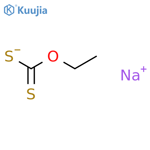

Cas no 96-53-7 (2-Mercaptothiazoline)

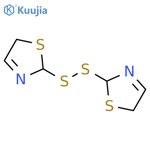

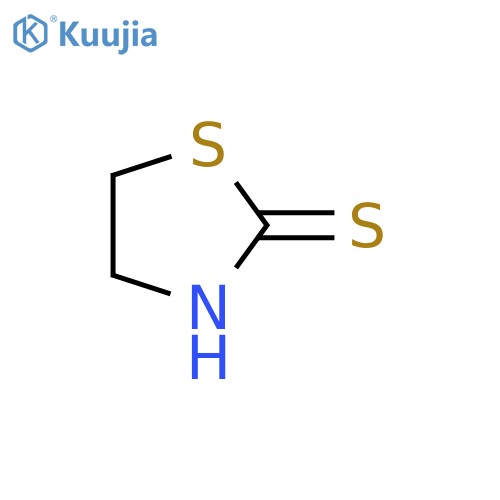

2-Mercaptothiazoline structure

상품 이름:2-Mercaptothiazoline

2-Mercaptothiazoline 화학적 및 물리적 성질

이름 및 식별자

-

- 2-Mercaptothiazoline

- 2-Thiazolinethiol

- Mercaptothiazoline

- thiazolidine-2-thione

- 2-Thiazoline-2-thiol

- 2-Mercapto-2-thiazoline

- 2-Thiazolidinethione

- 2-mercapto-4,5-dihydro-1,3-thiazole

- 2-mercapto-4,5-dihydro-thiazole

- 2-mercapto-thiazoline

- 2-Thiothiazolidone

- 2-Thiothiazoline

- 4,5-dihydro-1,3-thiazole-2-thiole

- H4MT

- Metabasal

- sancelent2mt

- Tetrahydrothiaz

- Thyroidan

- wr305

- 1,3-Thiazolidine-2-thione

- 4,5-dihydrothiazole-2-thiol

- 2-Thiozolidinethione

- 2-Thiazolidenethione

- Sancelent 2MT

- 4,5-Dihydro-2-mercaptothiazole

- Tetrahydrothiazole-2-thione

- 2(3H)-Thiazolethione, 4,5-dihydro-

- Thiazoline-2-thiol

- WR 305

- 4,5-Dihydro-1,3-thiazole-2-thiol

- 2-Mercapto-.DELTA.2-thiazoline

- Dihydro-2-thiazolethiol

- 1,3-Thiazolidin-2-thione

- 2-Mercapto-4,5-dihydrothiazole

- 2-Mercapto-Δ2-thiazoline

- 5-Isothiazolidinethione

- NSC 680

- Δ2-Thiazoline-2-thiol

- UPA7Y8938Q

- 2(3H)-Thiazolethione,5-dihydro-

- 25377-76-8

- 2-mercapto-1,3-thiazoline

- BBL027511

- 4,5-dihydro-2-mercapto-thiazole

- EN300-21459

- E77124

- A845606

- 4,5-Dihydro-thiazole-2-thiol

- DB-222217

- 96-53-7

- MFCD00126013

- WLN: T5M CS BHJ BSH

- AKOS000119225

- AKOS003622202

- 134469-06-0

- .DELTA.2-THIAZOLINE-2-THIOL

- SY353155

- SCHEMBL34680

- STL264201

- 2-thiazolidine thione

- 1,3-Thiazolidin-2-thione; 1,3-Thiazolidine-2-thione

- UNII-UPA7Y8938Q

- NSC680

- AI3-00986

- EINECS 246-918-7

- THIAZOLIDINE,2-THIONE

- Thiazolidin-2-thione

- mercapto-thiazoline

- CHEMBL2398099

- 2-Thiazoline-2-thiol,2-Mercaptothiazoline

- W-100141

- CS-0008464

- F0001-2300

- M0065

- 2-Thiazolethiol, dihydro-

- 4,5-Dihydro-1,3-thiazole-2-thiol #

- VS-08557

- EINECS 202-512-1

- 2-Thiazoline-2-thiol, 98%

- USAF A-10211

- AKOS025243618

- Dihydrothiazole-2-thiol

- NSC-680

- NS00021409

- InChI=1/C3H5NS2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5

- DTXSID3059133

-

- MDL: MFCD00126013

- 인치: 1S/C3H5NS2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5)

- InChIKey: WGJCBBASTRWVJL-UHFFFAOYSA-N

- 미소: S=C1NCCS1

- BRN: 106332

계산된 속성

- 정밀분자량: 118.986342g/mol

- 표면전하: 0

- XLogP3: 0.9

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 2

- 회전 가능한 화학 키 수량: 0

- 동위원소 질량: 118.986342g/mol

- 단일 동위원소 질량: 118.986342g/mol

- 수소 결합 토폴로지 분자 극성 표면적: 69.4Ų

- 중원자 수량: 6

- 복잡도: 71.2

- 동위원소 원자 수량: 0

- 원자 구조의 중심 수량을 확정하다.: 0

- 정의되지 않은 원자 구성 센터 수: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 총 키 단위 수량: 1

- 표면전하: 0

- 상호 변형 이기종 수량: 2

실험적 성질

- 색과 성상: 옅은 갈색, 흰색 고체, 악취가 난다.

- 밀도: 1.235 (estimate)

- 융해점: 104.0 to 107.0 deg-C

- 비등점: 188.9°C at 760 mmHg

- 플래시 포인트: 68.1ºC

- 굴절률: 1.4826 (estimate)

- PH값: 6-7 (10g/l, H2O, 20℃)

- 수용성: 뜨거운 물에 녹을 수 있다

- PSA: 69.42000

- LogP: 0.93650

- FEMA: 3291

- 용해성: CH2Cl2 및 대부분의 극성 유기 용매에 용해될 수 있습니다.일반적으로 CH2Cl2에 사용됩니다.

2-Mercaptothiazoline 보안 정보

2-Mercaptothiazoline 세관 데이터

- 세관 번호:2942000000

- 세관 데이터:

?? ?? ??:

2934100090개요:

2934100090. 구조상 비조화 티아졸 고리를 함유한 화합물 (수소화 여부와 상관없이).부가가치세: 17.0%.?? ???:9.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

?? ??:

?? ??, ?? ??, 사용

요약:

2934100090 구조에 미조화 티아졸 고리(수소화 여부와 상관없이)가 함유된 기타 화합물 부가가치세: 17.0% 환급률: 9.0% 감독관리 조건: 없음??? ??:6.5% General tariff:20.0%

2-Mercaptothiazoline 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-24807-1.0g |

4,5-dihydro-1,3-thiazole-2-thiol |

96-53-7 | 95% | 1.0g |

$24.0 | 2023-02-14 | |

| Enamine | EN300-21459-0.05g |

4,5-dihydro-1,3-thiazole-2-thiol |

96-53-7 | 95% | 0.05g |

$19.0 | 2023-09-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M496A-25g |

2-Mercaptothiazoline |

96-53-7 | 98% | 25g |

¥91.0 | 2022-05-30 | |

| Enamine | EN300-21459-1.0g |

4,5-dihydro-1,3-thiazole-2-thiol |

96-53-7 | 95% | 1.0g |

$24.0 | 2023-07-10 | |

| Ambeed | A622122-25g |

4,5-Dihydrothiazole-2-thiol |

96-53-7 | 95% | 25g |

$11.0 | 2025-02-25 | |

| Life Chemicals | F0001-2300-2.5g |

2-Mercaptothiazoline |

96-53-7 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| abcr | AB177955-100 g |

2-Mercaptothiazoline, 97%; . |

96-53-7 | 97% | 100 g |

€57.20 | 2023-07-20 | |

| Enamine | EN300-21459-10.0g |

4,5-dihydro-1,3-thiazole-2-thiol |

96-53-7 | 95% | 10.0g |

$27.0 | 2023-07-10 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010001-500g |

2-Mercaptothiazoline |

96-53-7 | 98% | 500g |

¥276 | 2024-07-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010001-100g |

2-Mercaptothiazoline |

96-53-7 | 98% | 100g |

¥60 | 2024-07-19 |

2-Mercaptothiazoline 합성 방법

합성 방법 1

합성 방법 2

반응 조건

1.1 Reagents: Sulfuric acid

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

참조

- Synthesis of chrysanthemic amide containing lidinone-ring, Youji Huaxue, 2001, 21(5), 380-382

합성 방법 3

반응 조건

1.1 Reagents: Sulfuric acid ; 0 °C; 10 min, 0 °C; 0 °C → 250 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 3.5 h, rt → 45 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 3.5 h, rt → 45 °C

참조

- Method for synthesizing Tebipenem intermediate, China, , ,

합성 방법 4

합성 방법 5

합성 방법 6

반응 조건

1.1 Reagents: Sulfuric acid ; 20 °C; 30 min, rt; 45 - 145 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; 4 h, rt → 45 °C; 45 °C → 55 °C; 55 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; 4 h, rt → 45 °C; 45 °C → 55 °C; 55 °C

참조

- A study of synthesis of 2-mercaptothiazoline, Chongqing Shifan Daxue Xuebao, 2008, 25(4), 79-81

합성 방법 7

반응 조건

1.1 Reagents: Potassium carbonate Solvents: N-Methyl-2-pyrrolidone ; 5 h, 80 °C

참조

- Synthesis of thiazolidine-thiones, imino-thiazolidines and oxazolidines via the base promoted cyclisation of epoxy-sulfonamides and heterocumulenes, Organic & Biomolecular Chemistry, 2018, 16(3), 402-413

합성 방법 8

반응 조건

1.1 Reagents: Sulfuric acid

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

참조

- Two one-step methods for the synthesis of 2-thiazolidinethione, Huaxue Shiji, 2000, 22(6),

합성 방법 9

합성 방법 10

반응 조건

1.1 Solvents: Water

참조

- Mercapto amines. I. 2-Mercaptoethylamine and its N-substituted derivatives, Zhurnal Obshchei Khimii, 1958, 28, 2998-3004

합성 방법 11

반응 조건

1.1 Reagents: Potassium hydroxide Solvents: Water ; 16 h, 100 °C

참조

- Process for synthesis of Tebipenem Pivoxil side chain, China, , ,

합성 방법 12

합성 방법 13

반응 조건

1.1 Reagents: Semicarbazide Solvents: Methanol , Dichloromethane

참조

- A mild and efficient cleavage of symmetrical disulfides using semicarbazide and thiosemicarbazide, Journal of Chemical Research, 1988, (8), 256-7

합성 방법 14

반응 조건

1.1 Catalysts: 1H-Imidazolium, 3-butyl-1,2-dimethyl-, acetate (1:1) ; 6 h, 130 °C

참조

- BmmimOAc-catalyzed direct condensation of 2-(arylamino) alcohols to synthesize 3-arylthiazolidine-2-thiones, Wuli Huaxue Xuebao, 2018, 34(8), 952-958

합성 방법 15

합성 방법 16

반응 조건

1.1 Reagents: Potassium hydroxide Solvents: Water ; 16 h, 100 °C; 100 °C → rt

참조

- A Versatile Synthesis of Various Substituted Taurines from Vicinal Amino Alcohols and Aziridines, European Journal of Organic Chemistry, 2009, (33), 5841-5846

합성 방법 17

합성 방법 18

반응 조건

1.1 Reagents: Sulfuric acid Solvents: Water ; < 50 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; < 50 °C; 3.5 h, reflux; cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; < 50 °C; 3.5 h, reflux; cooled

참조

- Synthesis of E-β-farnesene analogues containing five-membered azaheterocycles and their biological activity, Youji Huaxue, 2008, 28(4), 617-621

합성 방법 19

합성 방법 20

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Water ; 30 °C; 7 h, reflux; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

참조

- A Convenient Synthesis of New Annelated Pyrimidines and Their Biological Importance, Journal of Heterocyclic Chemistry, 2014, 51,

2-Mercaptothiazoline Raw materials

- Sodium Ethylxanthate (~90%)

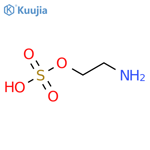

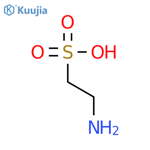

- 2-Aminoethyl hydrogen sulfate

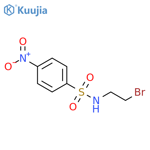

- Benzenesulfonamide, N-(2-bromoethyl)-4-nitro-

- Taurine

- 2-Aminoethan-1-ol hydrochloride

- Thiazole, 2,2′-dithiobis[2,5-dihydro-

- Cysteamine

2-Mercaptothiazoline Preparation Products

2-Mercaptothiazoline 관련 문헌

-

1. Infrared study of 1,3-thiazolidin(e)-2-one, -2-thione, and -2-selone and their 1-oxa-analoguesFranco Cristiani,Francesco A. Devillanova,Gaetano Verani J. Chem. Soc. Perkin Trans. 2 1977 324

-

Monize M. da Silva,Mariana S. de Camargo,Rodrigo S. Correa,Silvia Castelli,Rone A. De Grandis,Jessica E. Takarada,Eliana A. Varanda,Eduardo E. Castellano,Victor M. Deflon,Marcia R. Cominetti,Alessandro Desideri,Alzir A. Batista Dalton Trans. 2019 48 14885

-

3. Synthesis of novel streptonigrin 2-amide derivatives with 3,3′-(phenylphosphoryl)bis(1,3-thiazolidine-2-thione)Tadayo Miyasaka,Satoshi Hibino,Yoshio Inouye,Shoshiroh Nakamura J. Chem. Soc. Perkin Trans. 1 1986 479

-

Razia Sultana,Tarlok S. Lobana,Alfonso Castineiras RSC Adv. 2015 5 100579

-

5. Studies on the structure of some derivatives of 1,3-thiazolidine-2-thione and Δ2-1,3-thiazoline-2-thiolEiichi Fujita,Yoshimitsu Nagao,Kaoru Seno,Sachiko Takao,Tadayo Miyasaka,Michio Kimura,William H. Watson J. Chem. Soc. Perkin Trans. 1 1981 914

96-53-7 (2-Mercaptothiazoline) 관련 제품

- 69353-03-3((2-sulfanylethyl)carbamodithioic acid)

- 18879-98-6(Ethylcarbamodithioic acid)

- 3063-20-5(Carbamic acid, ethyldithio-, compd. with ethylamine (1:1))

- 96-53-7(2-Mercaptothiazoline)

- 1326229-22-4(rac-(1R,2R)-2-4-fluoro-3-(trifluoromethyl)phenylcyclopropane-1-carboxylic acid)

- 2171234-25-4((2S)-4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-hydroxybutanoic acid)

- 1036990-54-1(3-bromo-1,2,4-thiadiazole)

- 1261866-27-6(3-(2,3-Difluorophenyl)-2-hydroxypyridine-5-acetonitrile)

- 2548996-24-1(2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine)

- 2648996-70-5(1,5-Difluoro-2-(1-isocyanatocyclopropyl)-3-methoxybenzene)

추천 공급업체

Suzhou Senfeida Chemical Co., Ltd

(CAS:96-53-7)2-Mercaptothiazoline

순결:99.9%

재다:200kg

가격 ($):문의